CYCLOHEXYL 2-(PHENYLFORMAMIDO)ACETATE
Description
CYCLOHEXYL 2-(PHENYLFORMAMIDO)ACETATE is an organic compound featuring a cyclohexyl ester backbone modified with a phenylformamido (-NHCOPh) substituent at the 2-position of the acetate group. Applications may span agrochemicals or pharmaceuticals, given the prevalence of amide and ester motifs in these fields .
Properties
IUPAC Name |
cyclohexyl 2-benzamidoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-14(19-13-9-5-2-6-10-13)11-16-15(18)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADJYSIFCSHLHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl 2-(phenylformamido)acetate can be synthesized through a multi-step process involving the esterification of cyclohexene with acetic acid to form cyclohexyl acetate, followed by the reaction with phenylformamide. The esterification reaction typically requires a catalyst, such as sulfuric acid or a Brønsted–Lewis acid bifunctionalized heteropolyacid-based ionic liquid . The reaction conditions include a temperature range of 333.15–363.15 K and a catalyst dosage optimized for maximum yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and separation techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-(phenylformamido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures under reflux .
Major Products Formed
The major products formed from these reactions include cyclohexyl alcohol, phenylformamide derivatives, and various substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclohexyl 2-(phenylformamido)acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of cyclohexyl 2-(phenylformamido)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can further interact with biological molecules. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of CYCLOHEXYL 2-(PHENYLFORMAMIDO)ACETATE and Analogues
Physicochemical Properties
- Solubility : Cyclohexyl acetate (logP ~2.5) is lipophilic due to its ester and cyclohexyl groups . The addition of a phenylformamido group in this compound likely increases polarity, reducing logP compared to cyclohexyl acetate but retaining moderate solubility in organic solvents.
- Stability : Amide bonds (as in cymoxanil ) are generally resistant to hydrolysis under physiological conditions, suggesting this compound may exhibit greater stability than simple esters like cyclohexyl acetate.
Industrial and Pharmaceutical Relevance
- Agrochemicals: Cymoxanil’s amide and cyano groups contribute to fungicidal activity . This compound’s amide-ester hybrid structure may offer dual-action mechanisms in pest control.
- Drug Design : Benzilic acid derivatives are precursors to anticholinergic drugs . The cyclohexyl and phenyl groups in this compound could modulate bioavailability or target specificity in medicinal chemistry.
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